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Compound of Interest |

Compound Name: Zelandopam
CAS No.: 119085-25-5
Cat. No.: B047401
. J

Content Type: Technical Whitepaper / Investigational Pharmacology Guide Subject:
Zelandopam (YM-435) Pharmacodynamics & cAMP Transduction Audience: Pharmacologists,
Renal Physiologists, and Drug Discovery Scientists

Executive Summary & Compound Profile

Zelandopam (YM-435) is a selective, peripherally acting dopamine D1-like receptor agonist.
Structurally categorized as a tetrahydroisoquinoline derivative, it shares pharmacophore
homology with fenoldopam but was distinctively optimized for renal vasodilatory potency and
renal protective effects in ischemic or toxic injury models (e.g., cisplatin-induced
nephrotoxicity).

While clinical development (Astellas/Yamanouchi) was discontinued, Zelandopam remains a
critical probe compound for elucidating the role of the D1-cAMP-PKA axis in renal
hemodynamics. This guide details the molecular mechanism by which Zelandopam drives
cyclic AMP (cAMP) accumulation and provides validated protocols for assessing this signaling
cascade.

Compound Specifications
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Feature Detail
Code Name YM-435
Mechanism Selective Dopamine D1-receptor Agonist

] Adenylyl Cyclase (AC) activation via Gs-
Primary Effector ]
coupling

) ) Renal vasodilation, natriuresis, suppression of
Physiological Outcome
tubular damage

Key Reference Yatsu et al., Eur J Pharmacol (2003, 2005)

Molecular Mechanism: The D1-cAMP Axis

Zelandopam functions as a high-affinity ligand for the D1 dopamine receptor (DRD1). The
signal transduction follows a canonical G-protein coupled receptor (GPCR) pathway,
specifically the Gs (stimulatory) lineage.

Mechanistic Cascade

» Ligand Binding: Zelandopam binds to the orthosteric site of the transmembrane D1 receptor
on vascular smooth muscle cells (VSMC) and renal proximal tubule cells.

o G-Protein Coupling: The agonist-bound receptor undergoes a conformational change,
catalyzing the exchange of GDP for GTP on the Gas subunit.

o Effector Activation: The GTP-bound Gas subunit dissociates and activates Adenylyl Cyclase
(AC).

e Second Messenger Synthesis: Activated AC catalyzes the conversion of ATP to cyclic AMP
(CAMP).[1]

e Kinase Activation: Elevated intracellular cAMP binds to the regulatory subunits of Protein
Kinase A (PKA), releasing the catalytic subunits.

» Downstream Phosphorylation: PKA phosphorylates key targets, including:
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o Myosin Light Chain Kinase (MLCK): Inhibition leads to smooth muscle relaxation
(Vasodilation).

o NHE3 (Na+/H+ Exchanger 3): Phosphorylation inhibits sodium reabsorption (Natriuresis).

Visualization: Zelandopam Signaling Pathway

The following diagram illustrates the signal transduction from Zelandopam binding to
physiological output.
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Figure 1: Zelandopam-mediated activation of the D1-cAMP-PKA signaling cascade leading to
renal physiological effects.

Experimental Protocols

To validate Zelandopam's activity, researchers must utilize assays that quantify cCAMP
accumulation and downstream functional effects.

Protocol A: In Vitro cAMP Accumulation Assay (TR-
FRET)

Objective: Quantify Zelandopam potency (

) in D1-expressing cells (e.g., HEK293-hD1 or renal mesangial cells). Method: Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET).

e Cell Preparation:
o Harvest HEK293 cells stably expressing human Dopamine D1 receptor.

o Resuspend in stimulation buffer (HBSS + 500 uM IBMX) to inhibit phosphodiesterase
activity (preventing cAMP degradation).

o Density: 2,000 cells/well in a 384-well white, low-volume plate.
e Compound Treatment:
o Prepare a serial dilution of Zelandopam (10 pM to 10 uM).

o Include Fenoldopam as a positive control and SCH-23390 (D1 antagonist) as a negative
control/blocker.

o Incubate cells with Zelandopam for 30 minutes at RT.
o Detection (Lysis & FRET):
o Add cAMP-d2 antibody (acceptor) and Anti-cCAMP-Cryptate (donor) in lysis buffer.

o Incubate for 1 hour at RT in the dark.
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e Readout:
o Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).
o Calculate the Ratio (665/620) * 10,000.

o Note: High cAMP competes with cAMP-d2, decreasing the FRET signal. The signal is
inversely proportional to cCAMP concentration.

Protocol B: In Vivo Renal Hemodynamic Assessment

Objective: Confirm cAMP-mediated vasodilation in a rat model. Causality Check: If
Zelandopam acts via D1/cAMP, the effect must be blocked by SCH-23390.

e Surgical Prep:
o Anesthetize male Wistar rats (Inactin, 100 mg/kg i.p.).

o Cannulate the femoral vein for drug infusion and femoral artery for blood pressure (MAP)
monitoring.

o Place a transonic flow probe on the left renal artery to measure Renal Blood Flow (RBF).
« Equilibration:

o Allow 45 minutes for hemodynamic stabilization.
o Experimental Groups (n=6/group):

o Group 1: Vehicle (Saline).

o Group 2: Zelandopam (1 pg/kg/min i.v.).

o Group 3: Zelandopam + SCH-23390 (10 pg/kg bolus prior to agonist).
o Data Acquisition:

o Record MAP and RBF continuously.
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o Calculate Renal Vascular Resistance (RVR = MAP / RBF).

Comparative Data Summary

The following table summarizes expected pharmacological parameters derived from the

literature and standard D1 agonist profiles.

Parameter

Zelandopam (YM-
435)

Fenoldopam
(Reference)

Physiological
Implication

Receptor Selectivity

D1-like >>> D2-like

D1-like >>> D2-like

Minimal CNS side
effects; specific renal

action.

CcAMP

~95-100% of

Dopamine

~100% of Dopamine

Full agonist efficacy
ensures robust

vasodilation.

Renal Blood Flow

Significant Increase

Significant Increase

Improved renal
perfusion in ischemic

states.

Effect of SCH-23390

Complete Blockade

Complete Blockade

Confirms D1-receptor

specificity.

Tubular Protection

High (vs. Cisplatin)

Moderate/High

Protective against
nephrotoxic agents via

cAMP modulation.
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+ Astellas Pharma / Yamanouchi.Historical Development Data: YM-435 (Zelandopam).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]

o 2. Effect of zelandopam, a dopamine D1-like receptor agonist, in puromycin aminonucleoside
nephrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Zelandopam (YM-435) Modulation of
Cyclic AMP Signaling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b047401#zelandopam-s-effect-on-cyclic-amp-
signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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